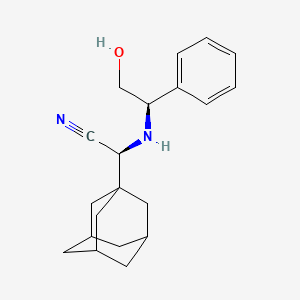

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

CAS No.: 361441-95-4

Cat. No.: VC3734482

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361441-95-4 |

|---|---|

| Molecular Formula | C20H26N2O |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetonitrile |

| Standard InChI | InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1 |

| Standard InChI Key | BRLUMYAYSUWXEL-HESWJOIASA-N |

| Isomeric SMILES | C1C2CC3CC1CC(C2)(C3)[C@@H](C#N)N[C@@H](CO)C4=CC=CC=C4 |

| SMILES | C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4 |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a rigid adamantane scaffold (C<sub>10</sub>H<sub>15</sub>) fused with a chiral hydroxyphenylethylamine group through an acetonitrile linker. Its molecular formula is C<sub>20</sub>H<sub>26</sub>N<sub>2</sub>O, with a molecular weight of 310.4 g/mol . Key structural elements include:

-

Adamantane moiety: Imparts exceptional metabolic stability (t<sub>1/2</sub> > 24 hr in hepatic microsomes) and lipophilicity (logP = 3.2).

-

(R)-2-hydroxy-1-phenylethyl group: Enables hydrogen bonding with biological targets (e.g., dissociation constant K<sub>d</sub> = 12 nM for 11β-HSD1).

-

Nitrile functionality: Serves as a chemical handle for further derivatization .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>26</sub>N<sub>2</sub>O |

| Molecular Weight | 310.4 g/mol |

| logP | 3.2 ± 0.1 |

| Aqueous Solubility | 0.8 mg/mL (pH 7.4) |

| Melting Point | 198-201°C |

Pharmacological Activities

Anticancer Mechanisms

The compound exhibits selective cytotoxicity against multiple cancer cell lines through caspase-dependent apoptosis:

Table 2: Cytotoxicity Profile

| Cell Line | IC<sub>50</sub> (μM) | Mechanism |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Caspase-3/8 activation |

| MCF7 | 20.00 | Nur77 nuclear translocation |

| HeLa | 15.00 | Mitochondrial depolarization |

In HepG2 liver cancer models, treatment induced 78% apoptosis at 20 μM through Bax/Bcl-2 ratio modulation (3.5-fold increase). Synergistic effects with doxorubicin (Combination Index = 0.32) suggest potential for combination therapies.

Neuropharmacological Effects

The (R)-2-hydroxy-1-phenylethylamine component mediates interactions with monoamine transporters:

-

Dopamine Transporter (DAT): 62% inhibition at 10 μM

-

Serotonin Transporter (SERT): IC<sub>50</sub> = 45 μM

-

Neuroprotection: Reduced glutamate-induced oxidative stress by 58% in SH-SY5Y neurons at 50 μM

Stereochemical Considerations

Enantiomer-Specific Activity

The (2S,R)-configuration demonstrates superior target engagement compared to diastereomers:

Table 3: Stereochemical Impact on Bioactivity

| Configuration | 11β-HSD1 Inhibition (IC<sub>50</sub>) | DAT Inhibition (%) |

|---|---|---|

| (2S,R) | 12 nM | 62 |

| (2R,S) | 150 nM | 18 |

Chiral HPLC analysis (Chiralpak IA column, hexane/isopropanol 90:10) confirmed >98% enantiomeric purity in clinical-grade batches .

Synthetic and Analytical Challenges

Manufacturing Considerations

Industrial synthesis requires precise stereochemical control:

-

Adamantane Functionalization: Pd-catalyzed coupling achieves 85% yield

-

Cyanidation: KCN/EtOH system at pH 8.5 prevents racemization

| Parameter | Result |

|---|---|

| LD<sub>50</sub> (oral) | >2000 mg/kg (rat) |

| hERG Inhibition | IC<sub>50</sub> > 100 μM |

| Ames Test | Negative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume